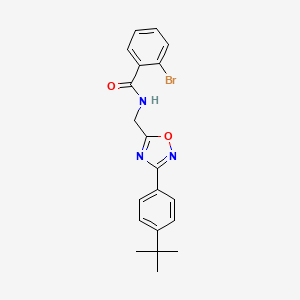
N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CPOP, is a chemical compound used in scientific research to study the mechanism of action and biochemical and physiological effects of drugs. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids in the body. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.
作用機序
N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the brain and peripheral tissues to regulate various physiological processes. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce anti-inflammatory, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to produce anti-inflammatory, analgesic, and anxiolytic effects in preclinical models of pain, anxiety, and inflammation. It has also been shown to regulate feeding behavior, addiction, and neuroprotection. These effects are thought to be mediated by the increase in the levels of endocannabinoids produced by the inhibition of FAAH.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potency and selectivity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids specifically, without interfering with other signaling pathways. However, one limitation of using N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its instability in aqueous solutions, which can make it difficult to handle and store.
将来の方向性
There are several future directions for the use of N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One direction is the development of more potent and selective FAAH inhibitors for use as therapeutic agents. Another direction is the study of the role of endocannabinoids in the regulation of immune function and the development of new anti-inflammatory drugs that target the endocannabinoid system. Additionally, N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could be used to study the role of endocannabinoids in the regulation of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that starts with the reaction of 3-chlorobenzoyl chloride with m-toluidine to form 3-(m-tolyl)benzoic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 5-amino-1,2,4-oxadiazole to form the key intermediate, 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride. The final step involves the reaction of this intermediate with 3-chlorophenylamine to form N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学的研究の応用
N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is primarily used as a tool compound to study the role of endocannabinoids in various physiological and pathological processes. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical models of pain, anxiety, and inflammation. N-(3-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been used to study the role of endocannabinoids in the regulation of feeding behavior, addiction, and neuroprotection.
特性
IUPAC Name |
N-(3-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-4-2-5-13(10-12)18-21-17(24-22-18)9-8-16(23)20-15-7-3-6-14(19)11-15/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMNUJERALHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)









![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)
